Phenol, 4-(1-methylbutyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pentan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHGIRIGZAGNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40904255 | |
| Record name | 4-(1-Methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-06-4, 25735-67-5 | |
| Record name | 4-(1-Methylbutyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-(1-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-sec-Amylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(1-methylbutyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-sec-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1-Methylbutyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Phenol, 4-(1-methylbutyl)-, also known as p-tert-amylphenol (PTAP), is an organic compound with notable biological activities. Its structure includes a hydroxyl group (-OH) attached to a benzene ring at the para position relative to a 1-methylbutyl group. This compound has garnered attention for its potential applications in various fields, including medicine and environmental science.
- Molecular Formula : CHO
- Molecular Weight : 166.25 g/mol
- Solubility : Low solubility in water; more soluble in organic solvents.
The biological activity of PTAP can be attributed to its interaction with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl group is capable of forming hydrogen bonds with proteins and nucleic acids, potentially affecting their structure and function. The hydrophobic nature of the alkyl chain enhances its binding affinity to various molecular targets, influencing biological responses.
Antioxidant Properties
PTAP exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have demonstrated that phenolic compounds can scavenge free radicals, thereby reducing cellular damage and contributing to overall health .
Endocrine Disruption
Research indicates that PTAP may act as an endocrine disruptor by binding to estrogen receptors. This interaction can interfere with natural hormone signaling pathways, leading to potential hormonal imbalances. Specifically, PTAP has been shown to decrease estradiol production by inhibiting aromatase activity, which is crucial for estrogen synthesis.
Antimicrobial Activity
Phenolic compounds, including PTAP, have demonstrated antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions within the cells . This property makes PTAP a candidate for further research in developing antimicrobial agents.
Case Studies and Research Findings
-
Molecular Docking Studies :
A study investigated the binding affinities of PTAP and related phenolic compounds to the SARS-CoV-2 nsp13 protein. Molecular docking simulations indicated that PTAP exhibits strong binding interactions with the protein, suggesting potential applications in antiviral drug development . -
Electrochemical Detection :
An innovative electrochemical method was developed for detecting phenolic compounds, including PTAP. This method utilizes the oxidation of phenols to generate detectable signals, demonstrating practical applications in environmental monitoring and safety assessments . -
Toxicological Assessments :
Toxicological studies have highlighted the potential risks associated with PTAP exposure. Acute inhalation studies in rats revealed respiratory distress and irritation at high concentrations, indicating that while PTAP has beneficial properties, it also poses health risks under certain conditions .
Summary Table of Biological Activities
Scientific Research Applications
Pharmaceutical Applications
Isobutylphenol plays a crucial role in the pharmaceutical industry. Its applications include:
- Antioxidants : Used in formulations to prevent oxidative stress in drugs.
- Anti-inflammatory Drugs : Acts as an intermediate in the synthesis of medications aimed at reducing inflammation .
- Hormone Replacement Therapies : Utilized in the production of certain hormone therapies due to its ability to modulate biological processes .
- Pain Relievers : Integral in developing analgesics that target pain pathways .
Industrial Applications
In industrial contexts, Phenol, 4-(1-methylbutyl)- is employed in various manufacturing processes:
- Lubricants : Enhances the performance of lubricants through its antioxidant properties.
- Fragrances : Used as a chemical intermediate in synthesizing aromatic compounds for perfumes .
- Plastics and Resins : Functions as a building block in producing polymers and resins, contributing to their stability and durability .
Environmental Applications
Research indicates potential uses of isobutylphenol in environmental science:
- Pollution Control : Studies are exploring its effectiveness in treating wastewater by breaking down pollutants through advanced oxidation processes .
- Detection Methods : Innovative electrochemical methods have been developed for detecting phenolic compounds in environmental samples, highlighting its relevance in monitoring water quality .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of Phenol, 4-(1-methylbutyl)- through in vitro assays. The compound demonstrated significant free radical scavenging activity with IC50 values comparable to established antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative stress-related conditions .
Case Study 2: Neuroprotective Effects
Research has shown that phenolic compounds can protect neuronal cells from oxidative damage. In models simulating neurodegenerative diseases, isobutylphenol exhibited neuroprotective effects by reducing neuronal apoptosis and inflammation. This indicates its potential therapeutic role in conditions such as Alzheimer's disease .
Case Study 3: Synthesis of Complex Organic Molecules
Phenol, 4-(1-methylbutyl)- serves as an important intermediate in organic synthesis. It has been utilized to create more complex molecules through various reactions such as Friedel-Crafts alkylation and electrophilic substitution, showcasing its versatility in synthetic chemistry .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The hydroxyl group activates the aromatic ring toward electrophilic substitution, with directing effects influenced by the nitro group (when present in derivatives) and alkyl substituents. Key reactions include:
Nitration
-
Occurs at the ortho and para positions relative to the hydroxyl group.
-
Reactivity is enhanced by the electron-donating alkyl group but moderated by steric hindrance from the 1-methylbutyl chain.
Sulfonation
-
Sulfuric acid introduces sulfonic acid groups preferentially at the para position.
-
Reaction conditions (temperature, acid concentration) determine regioselectivity.
Halogenation
-
Bromination with Br₂/FeBr₃ proceeds at the ortho position to the hydroxyl group.
-
Chlorination requires Lewis acid catalysts (e.g., AlCl₃) and yields mixed ortho/para products.
Oxidation Reactions
The phenolic hydroxyl group and alkyl chain are susceptible to oxidation:
Quinone Formation
-
Oxidation with KMnO₄ or CrO₃ converts the hydroxyl group to a ketone, forming a quinone derivative.
-
Radical intermediates (e.g., phenoxyl radicals) are generated during auto-oxidation .
Alkyl Chain Oxidation
-
The 1-methylbutyl group undergoes partial oxidation to form ketones or carboxylic acids under strong oxidants (e.g., HNO₃).
Friedel-Crafts Alkylation
-
Acts as an alkylating agent in the presence of AlCl₃, transferring the 1-methylbutyl group to electron-rich aromatics.
-
Competing isomerization occurs due to carbocation rearrangements .
Thermal Isomerization
| Reaction | ΔH (kJ/mol) | Conditions |
|---|---|---|
| Isomerization (liquid phase) | -0.1 ± 0.9 | 150°C, catalytic acid |
| Isomerization (competing pathway) | -4.6 ± 0.8 | 180°C, solvent: decalin |
Radical Reactions
The compound participates in radical-mediated processes:
Auto-oxidation
-
Generates semiquinone radicals, particularly under UV light or in the presence of transition metals .
-
Radical intermediates contribute to polymerization or cross-linking in materials science.
Inhibition of Radical Chain Reactions
-
Acts as a radical scavenger in antioxidant applications, neutralizing peroxyl radicals via hydrogen donation .
Tyrosinase Inhibition
-
Competes with tyrosine for binding to tyrosinase, disrupting melanin synthesis .
-
Forms covalent adducts with enzyme active sites, enhancing cytotoxicity .
Dendritic Cell Activation
-
Upregulates TRAIL receptors (R1/R2) and HSP70, sensitizing melanocytes to immune-mediated apoptosis .
Thermal Decomposition
Pyrolysis at elevated temperatures yields phenol and 1-methylbutene :
Isotope Labeling
Polymer Precursor
-
Forms novolac resins upon condensation with formaldehyde under acidic conditions.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: Phenol, 4-(1-methylbutyl)-
- CAS Registry Number : 94-06-4
- Molecular Formula : C₁₁H₁₆O
- Molecular Weight : 164.25 g/mol
- Structure: A phenol derivative with a branched 1-methylbutyl (-CH(CH₂CH₂CH₃)CH₂-) substituent at the para position of the aromatic ring .
Characterization methods include nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-resolution mass spectrometry (HRMS), as demonstrated for structurally related compounds in and .
Applications Alkylphenols like 4-(1-methylbutyl)phenol are used as intermediates in surfactants, polymer stabilizers, and agrochemicals. Their lipophilic alkyl chains enhance solubility in nonpolar matrices, making them valuable in industrial formulations .
The following table summarizes key structural, physical, and toxicological properties of Phenol, 4-(1-methylbutyl)- and analogous alkylphenols:
Structural and Functional Comparisons
Branching vs. Linear Chains: Phenol, 4-(1-methylbutyl)- and 4-(1,1,3,3-tetramethylbutyl)phenol (CAS 140-66-9) feature branched alkyl chains, increasing their steric bulk and lipophilicity compared to linear analogs like 4-butylphenol . Branched derivatives exhibit slower biodegradation, raising environmental persistence concerns .
Substituent Effects: Electron-donating groups (e.g., methoxy in 573978-82-2) alter phenolic acidity and reactivity. For example, the methoxy group in 5-ethyl-2-methoxy-4-(1-methylbutyl)phenol reduces hydrogen bonding capacity compared to unsubstituted phenol .
Toxicity Profiles: 4-(1,1,3,3-tetramethylbutyl)phenol demonstrates significant toxicity, including skin depigmentation in mice at 125 mg/kg . In contrast, linear alkylphenols like 4-butylphenol show lower acute toxicity but are implicated in endocrine disruption at chronic exposure levels .
Research Findings
- Synthetic Methods: highlights NMR and HRMS as critical tools for verifying alkylphenol structures, noting that branching patterns influence spectral shifts (e.g., δ 1.2–1.6 ppm for methyl groups in ¹H-NMR) .
- Thermodynamic Data: ’s gas chromatography data suggest that branched phenols elute later than linear isomers due to increased van der Waals interactions with stationary phases .
Q & A
Q. What are the established methods for synthesizing Phenol, 4-(1-methylbutyl)-, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or alkylation of phenol derivatives. For example, alkylation using branched olefins with catalysts like iron-chromium mixed oxides in fluidized bed reactors can yield substituted phenols . Optimization may include adjusting reaction temperature, catalyst loading, and solvent polarity. Biocatalytic routes employing enzymes (e.g., lipases or oxidoreductases) offer greener alternatives but require pH and temperature optimization to enhance yield and selectivity .
Q. Which analytical techniques are most reliable for characterizing Phenol, 4-(1-methylbutyl)- and verifying its purity?
- Methodological Answer :
- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) is widely used for purity assessment (>97% purity thresholds are common) .
- Spectroscopy : Nuclear magnetic resonance (NMR) confirms structural integrity (e.g., distinguishing substituent positions on the aromatic ring) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 45–48°C for related compounds) .
Q. How can researchers assess the stability of Phenol, 4-(1-methylbutyl)- under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures .
- Photostability : UV-Vis spectroscopy under controlled light exposure to detect photo-oxidation products (e.g., quinones) .
- Hydrolytic Stability : pH-dependent degradation studies in aqueous buffers, analyzed via HPLC .
Advanced Research Questions
Q. What mechanistic insights explain the oxidation pathways of Phenol, 4-(1-methylbutyl)-, and how do substituents influence reactivity?
- Methodological Answer : Oxidation typically proceeds via radical intermediates, forming 2,5-cyclohexadiene-1,4-dione (quinone) derivatives. Substituent effects can be studied using Hammett constants: electron-donating groups (e.g., alkyl chains) retard oxidation by stabilizing the aromatic ring, while electron-withdrawing groups accelerate it. Kinetic studies using stopped-flow spectrophotometry or electron paramagnetic resonance (EPR) can identify transient intermediates .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological or catalytic potential of Phenol, 4-(1-methylbutyl)- derivatives?
- Methodological Answer :
- Derivative Synthesis : Introduce functional groups (e.g., halogens, sulfonyl, or amino) via electrophilic substitution or cross-coupling reactions .
- Activity Screening : Test antimicrobial activity using broth microdilution assays (e.g., MIC values against Gram-positive/negative bacteria) .
- Computational Modeling : Density functional theory (DFT) to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed reactivity or bioactivity .
Q. How should researchers address contradictions in experimental data, such as unexpected reaction products or inconsistent stability profiles?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions to rule out procedural errors .
- Advanced Analytics : Use LC-MS/MS or X-ray crystallography to identify side products or polymorphic forms .
- Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to assess variability in thermal or photolytic degradation data .
Q. What strategies are recommended for evaluating the environmental impact of Phenol, 4-(1-methylbutyl)- during disposal or large-scale use?
- Methodological Answer :
- Biodegradability : OECD 301 tests (e.g., closed bottle or manometric respirometry) to measure microbial breakdown .
- Ecotoxicology : Daphnia magna or Aliivibrio fischeri assays to assess acute toxicity .
- Lifecycle Analysis (LCA) : Quantify energy use and waste generation across synthesis, application, and disposal phases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
